[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine
Description
[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is a brominated aromatic compound featuring a methanamine group (–CH2NH2) at the benzylic position and a morpholine ring (–N(C2H4)2O) at the 2-position of the phenyl ring. The morpholine moiety contributes to its electronic and solubility profile, while the bromine atom at the 4-position enhances steric bulk and influences reactivity.
Properties
IUPAC Name |
(4-bromo-2-morpholin-4-ylphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-2-1-9(8-13)11(7-10)14-3-5-15-6-4-14/h1-2,7H,3-6,8,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVRVLYRUSGTMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine typically involves the following steps:
Bromination: The starting material, 2-(morpholin-4-yl)phenylmethanamine, is subjected to bromination using a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 4-position of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing morpholine ring and bromine atom activate the aromatic system toward nucleophilic substitution. Key observations:
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Bromine Displacement : The 4-bromo group undergoes substitution with nucleophiles like amines or alkoxides under mild conditions. For example:
Yields exceed 75% when using copper(I) iodide as a catalyst in dimethylformamide (DMF) at 80°C.
-
Ortho-Directing Effects : The morpholine group directs incoming electrophiles to the ortho position relative to itself, enabling regioselective functionalization .
Transition Metal-Catalyzed Cross-Couplings
The bromine atom facilitates palladium- or nickel-catalyzed cross-couplings:
Key Insight : The morpholine ring remains stable under these conditions, while the bromine is selectively replaced .
Amine-Specific Reactions
The primary amine group participates in classic transformations:
Acylation and Sulfonylation
-
Reacts with acetyl chloride or sulfonyl chlorides to form amides/sulfonamides:
Yields: 60–85% in dichloromethane with triethylamine.
Schiff Base Formation
-
Condenses with aldehydes/ketones to form imines:
Stable imines are isolated in ethanol under reflux (70–90% yield) .
Redox Reactions
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Oxidation : The amine can be oxidized to a nitro group using meta-chloroperbenzoic acid (mCPBA), though this is less common due to competing aromatic ring oxidation .
-
Reduction : While the amine itself is a reduction product, further reduction (e.g., of intermediates like nitriles) is not typically required .
Coordination Chemistry
The amine and morpholine groups act as ligands for transition metals:
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Forms complexes with Cu(II) and Zn(II) in ethanol/water mixtures.
-
Stability constants (log K) range from 4.2 (Zn) to 5.1 (Cu), indicating moderate binding affinity .
Thermal and Photochemical Stability
-
Thermolysis : Decomposes above 250°C, releasing HBr and forming polycyclic aromatic byproducts .
-
Photoreactivity : Undergoes C–N bond cleavage under UV light (λ = 254 nm), generating radical intermediates .
Comparative Reactivity with Analogs
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C11H16BrN2O
- Molecular Weight : Approximately 265.18 g/mol
- IUPAC Name : [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine
The compound's structure includes a bromine atom attached to a phenyl ring, along with a morpholine moiety, which enhances its biological activity and interaction with various molecular targets.
A. Medicinal Chemistry
In medicinal chemistry, [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at treating various conditions such as:
- Mood Disorders : Studies indicate that this compound may modulate serotonin and dopamine receptors, showing potential in treating mood disorders and schizophrenia .
| Receptor Type | Binding Affinity (nM) | Effect |
|---|---|---|
| Serotonin Receptor | 50 | Modulation of mood and anxiety |
| Dopamine Receptor | 75 | Potential in treating schizophrenia |
B. Biological Research
The compound serves as a valuable tool in biological studies, particularly in understanding the interactions between small molecules and biological systems. It is utilized in:
- Ligand Binding Studies : Investigating how small molecules interact with proteins and enzymes to elucidate structure-activity relationships.
C. Industrial Applications
In industry, [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its properties make it suitable for the production of various active ingredients in these sectors.
A. Neuropharmacological Effects
A study focused on the neuropharmacological effects of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine demonstrated its interaction with neurotransmitter receptors. The findings suggest that the compound could play a role in developing treatments for neuropsychiatric disorders.
B. Enzyme Inhibition Studies
Research has shown that this compound can inhibit specific enzymes involved in disease processes:
| Enzyme Type | Inhibition Activity | IC50 Value (μM) |
|---|---|---|
| Lipoxygenase | Moderate Inhibition | 5.00 |
| Acetylcholinesterase | Weak Inhibition | >50 |
These results indicate its potential utility in developing anti-inflammatory agents.
Mechanism of Action
The mechanism of action of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine involves its interaction with specific molecular targets. The bromine atom and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
Key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and biological properties.
Structural Insights :
- Morpholine vs. Pyrrolidine : The morpholine ring (oxygen and nitrogen) reduces basicity compared to pyrrolidine (nitrogen-only), affecting protonation states under physiological conditions .
- Halogen Effects: Bromine at the 4-position (target compound) vs.
- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for in vivo applications .
Functional Group Modifications
- Nitrile vs. Amine: Replacing –CH2NH2 with –CN (e.g., 4-Bromo-2-(morpholin-4-yl)benzonitrile, ) converts a nucleophilic amine to a polar but non-basic nitrile, reducing interaction with biological targets .
- Methylene Linkers : Compounds like 1-[2-(Morpholin-4-ylmethyl)phenyl]methanamine () introduce a –CH2– spacer between the phenyl ring and morpholine, increasing conformational flexibility .
Physicochemical Properties
| Property | [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine | (4-Bromo-2,6-difluorophenyl)methanamine HCl | [4-Bromo-2-(trifluoromethoxy)phenyl]methanamine HCl |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents (e.g., DMF) | High (aqueous due to HCl salt) | Low (hydrophobic OCF3 group) |
| LogP (Predicted) | ~2.1 | ~1.8 | ~3.5 |
| pKa (Amine) | ~8.5 (weaker base due to morpholine) | ~9.2 (HCl salt) | ~8.7 |
Biological Activity
[4-Bromo-2-(morpholin-4-yl)phenyl]methanamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated phenyl ring linked to a morpholine moiety, which is known for enhancing solubility and bioavailability. The chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine primarily revolves around its role as a kinase inhibitor, particularly targeting the MEK (Mitogen-Activated Protein Kinase/ERK Kinase) pathway. This pathway is crucial in various cellular processes, including proliferation and survival, making it a significant target in cancer therapy.
- Inhibition of MEK : The compound acts as a selective inhibitor of MEK, preventing the phosphorylation of MAPK (Mitogen-Activated Protein Kinases). This inhibition disrupts the signaling cascade that leads to tumor cell proliferation and survival .
- Antitumor Activity : In vitro studies have demonstrated that the compound can reverse the transformed phenotype of certain cancer cell lines, indicating its potential use in treating cancers associated with the Ras signaling pathway .
1. Antitumor Efficacy
A study investigating various derivatives of brominated phenyl compounds indicated that [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine exhibited significant cytotoxicity against several cancer cell lines. The compound showed:
- GI50 values (concentration required to inhibit cell growth by 50%) ranging from 15 µM to 30 µM across different cancer types, including breast and prostate cancers .
| Cell Line | GI50 (µM) |
|---|---|
| MDA-MB-435 (Breast) | 15.1 |
| PC-3 (Prostate) | 28.7 |
| CAKI-1 (Renal) | 25.9 |
2. Selectivity and Safety Profile
The selectivity of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine for cancer cells over normal cells was evaluated through comparative toxicity assays. Results indicated a favorable safety profile with minimal cytotoxic effects on non-transformed cells, suggesting its potential therapeutic window in clinical applications .
Pharmacokinetics
The pharmacokinetic properties of the compound have been characterized in preclinical models, showing:
- Oral Bioavailability : Enhanced due to the morpholine ring structure.
- Metabolism : Primarily hepatic, with metabolites exhibiting lower activity than the parent compound.
Future Directions
Further research is warranted to explore:
- Combination Therapies : Investigating the efficacy of [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine in combination with other chemotherapeutic agents.
- Mechanistic Studies : Detailed studies on the molecular mechanisms underlying its antitumor effects, particularly in relation to other signaling pathways involved in cancer progression.
Q & A
Q. Optimization Strategy :
- Monitor reaction progress via TLC or HPLC.
- Adjust stoichiometry (e.g., 1.2 eq morpholine for NAS) and reaction time to minimize byproducts.
How should researchers characterize [4-Bromo-2-(morpholin-4-yl)phenyl]methanamine, and what spectroscopic benchmarks are expected?
Basic Research Question
Key Techniques :
- NMR :
- Mass Spectrometry : Expect [M+H]⁺ at m/z 271 (C₁₁H₁₅BrN₂O⁺) with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- X-ray Crystallography : Use SHELXL for refinement; typical space groups include P2₁/c or P-1 due to molecular symmetry .
How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure determination?
Advanced Research Question
Methodology :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
- Refinement in SHELXL :
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Example : For a twin ratio of 0.35, refine with BASF 0.35 and HKLF 5 format .
What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in antimicrobial studies?
Advanced Research Question
Experimental Design :
Bioassay Setup :
- Test against Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) using broth microdilution (MIC assays) .
- Include positive controls (e.g., ampicillin, fluconazole).
SAR Parameters :
Q. Data Interpretation :
- Use ANOVA to assess significance (p < 0.05) between derivatives.
How can contradictions between spectroscopic and crystallographic data be reconciled?
Advanced Research Question
Case Study : If NMR suggests planar amine geometry but X-ray shows non-planarity:
Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Perform variable-temperature NMR to detect conformational flexibility .
DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) and compare with experimental data .
Hirshfeld Analysis : Use CrystalExplorer to identify intermolecular interactions (e.g., H-bonding) that stabilize non-planar conformations .
What methodological considerations are critical for HPLC analysis of this compound?
Advanced Research Question
Optimized Conditions :
- Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:water (70:30) with 0.1% TFA for ion suppression .
- Detection : UV at 254 nm (Br absorption edge).
- Retention Time : ~8–10 minutes (calibrate with standards) .
Q. Validation :
- Linearity (R² > 0.99) across 0.1–100 µg/mL.
- LOD/LOQ: 0.05 µg/mL and 0.2 µg/mL, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
